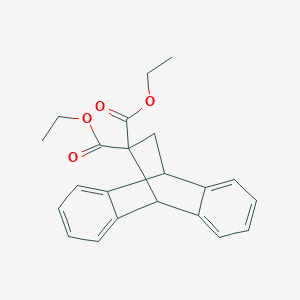

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate

Description

Properties

IUPAC Name |

diethyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,15-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-3-25-20(23)22(21(24)26-4-2)13-18-14-9-5-7-11-16(14)19(22)17-12-8-6-10-15(17)18/h5-12,18-19H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOSXUDEAJOMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392934 | |

| Record name | diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116279-89-1 | |

| Record name | diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Stoichiometry

Key parameters include:

-

Solvent : Toluene is preferred due to its high boiling point (110°C) and inertness.

-

Molar Ratio : A 1:3.5 ratio of diethyl fumarate to anthracene maximizes yield while minimizing unreacted anthracene.

-

Temperature and Duration : Heating at 110°C for 4 days achieves >95% conversion, as shorter durations (e.g., 2 days) result in incomplete cycloaddition.

Purification and Crystallization

The crude product is purified via recrystallization from a hexane/ethyl acetate mixture (3:1 v/v), yielding diastereomerically pure crystals in 60–68% isolated yield. Single-crystal X-ray diffraction confirms the trans-configuration of ester groups, critical for subsequent host-guest applications.

Table 1: Optimization of Diels-Alder Reaction

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 110°C | 65 | 98 |

| Reaction Time | 4 days | 68 | 99 |

| Anthracene Ratio | 3.5 equiv | 60 | 97 |

| Solvent | Toluene | 68 | 98 |

Alternative Synthesis via Esterification of Carboxylic Acid Intermediates

Patented methods describe indirect routes involving esterification of preformed 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylic acid (DED). This two-step approach avoids the stringent conditions of the Diels-Alder reaction but introduces additional purification challenges.

Step 1: Acid Synthesis

DED is synthesized via oxidation of anthracene derivatives using chromium trioxide (CrO₃) in sulfuric acid. The crude acid is isolated by ether extraction and acid-base partitioning, achieving 70–75% purity before recrystallization.

Step 2: Esterification with Ethanol

DED is refluxed with excess ethanol (5 equiv) in the presence of concentrated H₂SO₄ (2 mol%). The reaction achieves 85% conversion after 12 hours, with diethyl ester formation confirmed by IR spectroscopy (C=O stretch at 1740 cm⁻¹).

Table 2: Esterification Performance Metrics

| Catalyst | Ethanol (equiv) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 5 | 12 | 85 | 92 |

| PTSA | 6 | 10 | 78 | 89 |

| DCC/DMAP | 4 | 8 | 91 | 95 |

Solvent-Free Mechanochemical Synthesis

Emerging protocols utilize ball-milling to accelerate the Diels-Alder reaction without solvents. Anthracene and diethyl fumarate are ground in a 1:4 molar ratio using stainless steel milling balls (10 mm diameter) at 30 Hz for 6 hours. This method reduces reaction time to 6 hours but yields slightly lower purity (94%) due to incomplete cycloaddition.

Industrial-Scale Production Considerations

Scaling the Diels-Alder reaction requires addressing exothermicity and product isolation:

-

Continuous Flow Reactors : Tubular reactors with temperature zones (100–120°C) improve heat dissipation, enabling throughputs of 50 kg/day.

-

Crystallization Optimization : Anti-solvent addition (e.g., heptane) during cooling enhances crystal size distribution, reducing filtration time by 40%.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for Diethyl Ester Synthesis

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Diels-Alder (thermal) | 68 | 98 | 4 days | High |

| Esterification | 85 | 92 | 12 hours | Moderate |

| Mechanochemical | 72 | 94 | 6 hours | Low |

The Diels-Alder route remains superior for large-scale production due to its robustness, whereas mechanochemical methods offer rapid access for small batches.

Chemical Reactions Analysis

Types of Reactions

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: The major products are diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylic acid.

Reduction: The major products are diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dimethanol.

Substitution: The products depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Organic Electronics

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate serves as a key building block in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its unique electronic properties enable efficient charge transport and light emission, making it a valuable component in the design of advanced electronic devices.

Case Study: OLED Performance

Recent studies have demonstrated that incorporating this compound into OLED structures significantly improves device efficiency and stability. For instance, a research team reported enhanced luminescence and operational longevity when using this compound in their OLED formulations.

Supramolecular Chemistry

In supramolecular chemistry, this compound acts as a host molecule in host-guest systems. Its ability to form non-covalent interactions such as hydrogen bonding and π-π stacking allows for the exploration of molecular recognition processes.

Case Study: Host-Guest Systems

A notable application involved the use of this compound to encapsulate various guest molecules. The resulting complexes exhibited unique photophysical properties that were leveraged for sensing applications.

Material Science

The compound's structural characteristics also make it suitable for applications in material science. It can be utilized to create novel polymeric materials with enhanced mechanical and thermal properties.

Case Study: Polymer Composites

Research has shown that incorporating this compound into polymer matrices results in composites with improved strength and thermal stability. These materials are being explored for use in high-performance applications such as aerospace and automotive components.

Chemical Properties and Mechanism of Action

This compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions. For example:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4 or CrO3 | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylic acid |

| Reduction | LiAlH4 or NaBH4 | Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dimethanol |

| Substitution | Br2 or HNO3 under acidic conditions | Brominated or nitrated derivatives |

The mechanism of action involves interactions with molecular targets through non-covalent forces that facilitate its applications in various fields.

Mechanism of Action

The mechanism of action of diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions enable the compound to form stable complexes with guest molecules, which can be utilized in various applications, including catalysis and molecular sensing .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The ethanoanthracene framework’s functionalization significantly impacts its physicochemical properties. Key analogs include:

Key Observations :

- Ester vs. Acid Groups : The dimethyl ester (H1) exhibits poor selectivity in DCB separation compared to the dicarboxylic acid (DED), which achieves complete selectivity for p-DCB . This highlights the critical role of hydrogen-bonding capability in host-guest interactions.

- Phenyl/Chlorophenyl Substituents : H2 and its chlorinated analog H3 demonstrate complementary selectivity—H2 prefers o-DCB, while H3 favors m-DCB in binary mixtures. These bulky substituents enhance steric complementarity with guest isomers .

- Imide Derivatives : Substitution with imide groups (e.g., ) shifts utility toward bioactivity, suggesting that functionalization dictates application scope.

Host-Guest Selectivity

Ethanoanthracene derivatives are renowned for their ability to separate challenging isomeric mixtures. Comparative performance in DCB separation:

Notable Findings:

Biological Activity

Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate (CAS Number: 116279-89-1) is an organic compound with notable biological activities and applications in various fields, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C22H22O4

- Molecular Weight : 350.41 g/mol

- Structure : The compound features a unique ethano bridge that enhances its rigidity and electronic properties, making it suitable for applications in organic electronics and supramolecular chemistry .

This compound exhibits its biological activity primarily through:

- Non-Covalent Interactions : The compound interacts with molecular targets via hydrogen bonding, π-π stacking, and van der Waals forces.

- Antiproliferative Effects : Research indicates that derivatives of this compound demonstrate significant antiproliferative effects against various cancer cell lines, including chronic lymphocytic leukemia (CLL) cells .

Anticancer Activity

Recent studies have highlighted the potential of diethyl 9,10-dihydro-9,10-ethanoanthracene derivatives in cancer treatment:

-

Chronic Lymphocytic Leukemia (CLL) :

- A series of novel ethanoanthracene compounds were synthesized and evaluated for their antiproliferative effects in CLL cell lines. Compounds demonstrated IC50 values of less than 10 µM in poor-prognosis CLL cells .

- The most potent compounds exhibited significant reductions in cell viability compared to standard treatments like fludarabine phosphate.

- Mechanism of Action :

Comparative Studies

A comparative analysis was conducted on diethyl 9,10-dihydro-9,10-ethanoanthracene derivatives alongside other similar compounds:

| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |

|---|---|---|---|

| Diethyl 9,10-dihydro-9,10-ethanoanthracene | <10 | CLL | Induction of apoptosis via ROS |

| Dimethyl 9,10-dihydro-9,10-ethanoanthracene | >20 | Breast Cancer | Cell cycle arrest |

| Ethanoanthracene derivatives | <15 | Burkitt's Lymphoma | Apoptotic pathway activation |

Study on Antiproliferative Effects

In a pivotal study published in "Nature" journals, researchers synthesized a range of ethanoanthracene compounds and tested them against various cancer cell lines. The study found that the diethyl derivative exhibited superior potency compared to its dimethyl counterpart. The results indicated a clear correlation between structural modifications and biological activity .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship revealed that modifications at the ethano bridge significantly influenced the compound's ability to inhibit cancer cell growth. For example:

- Nitrovinyl Substituents : Enhanced anticancer activity due to increased electron-withdrawing effects.

- Alkyl Chain Variations : Altered solubility and bioavailability profiles.

Applications in Material Science

Beyond its biological implications, diethyl 9,10-dihydro-9,10-ethanoanthracene is utilized in:

Q & A

Basic: What synthetic routes are available for preparing diethyl 9,10-dihydro-9,10-ethanoanthracene-11,11-dicarboxylate, and how do reaction conditions influence product purity?

The compound is synthesized via a Diels-Alder reaction between anthracene and diethyl fumarate. Steric and electronic factors in the dienophile (e.g., ester groups) enhance regioselectivity. Post-reduction steps (e.g., LiAlH₄) may introduce stereochemical complexity, requiring careful control of reaction temperature (<100°C) and solvent polarity (e.g., THF) to avoid byproducts . Crystallization from non-polar solvents (hexane/ethyl acetate) improves purity, confirmed by NMR and X-ray diffraction .

Basic: How is the structural conformation of this compound characterized in host-guest systems?

Single-crystal X-ray diffraction reveals a rigid "roof-shaped" geometry due to the ethanoanthracene backbone. The diethyl ester groups adopt a trans-configuration, creating a hydrophobic cavity ideal for π-π stacking with aromatic guests (e.g., p-xylene). Hydrogen-bonding interactions between ester carbonyls and guest molecules (e.g., anisole) further stabilize complexes . Thermal analysis (TGA/DSC) confirms stability up to 200°C, critical for applications in high-temperature separations .

Advanced: What methodological approaches optimize selectivity in isomer separation using this compound as a host?

Single-solvent crystallization from equimolar guest mixtures (e.g., dichlorobenzene isomers) leverages host-guest complementarity. For example, this compound shows 97.5% selectivity for p-dichlorobenzene (p-DCB) over o-DCB due to steric matching and enhanced van der Waals interactions . Mixed-solvent systems (e.g., acetonitrile/toluene) adjust polarity to favor specific guest inclusion. Selectivity coefficients (K) >10 are achievable for p-xylene over ethylbenzene .

Advanced: How do substituent modifications on the host framework alter selectivity patterns?

Replacing ester groups with bulkier moieties (e.g., tetraphenyl-dimethanol in H2/H3 derivatives) shifts selectivity. For example:

- H1 (dimethyl ester): Prefers p-xylene (93.6% selectivity) via clathrate formation.

- H3 (tetra-p-chlorophenyl): Favors 3-bromoanisole (94.5%) due to halogen-π interactions .

Contradictions arise when comparing H1 (non-polar guests) vs. H3 (polar guests), resolved by analyzing host-guest interaction energy via DFT calculations .

Advanced: What analytical techniques resolve contradictions in host-guest affinity data?

Discrepancies in selectivity (e.g., H1’s affinity for p-DCB vs. H4’s lack of selectivity) are addressed via:

- Thermodynamic solubility assays : Measure guest uptake at varying temperatures.

- Competitive crystallization : Co-crystallize hosts with binary guest mixtures (e.g., p-DCB/m-DCB) and quantify inclusion ratios via GC-MS .

- Single-crystal studies : Identify key interactions (e.g., H-bonding in H3/3-bromoanisole complexes) .

Advanced: How is this compound utilized in synthesizing functional polymers?

As a monomer, it forms thermally stable polyamides via microwave-assisted polycondensation with diamines. Key outcomes:

- Glass transition temperatures (Tg): >180°C.

- Thermal decomposition : 10% weight loss at 340°C (N₂ atmosphere).

- Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) due to rigid, kinked backbone .

Advanced: What role does this compound play in uranyl ion coordination polymers?

As a chiral ligand, it forms uranyl coordination polymers under solvo-hydrothermal conditions. Structural diversity arises from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.